Coagulin F
Descripción
Propiedades
Fórmula molecular |
C28H36O5 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
(1R,2R,10R,11S,14R,15S,16S)-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,6-dien-9-one |
InChI |
InChI=1S/C28H36O5/c1-16-14-23(32-24(31)18(16)15-29)27(4)21-11-13-28(33-27)20-9-8-17-6-5-7-22(30)26(17,3)19(20)10-12-25(21,28)2/h5-6,8,19-21,23,29H,7,9-15H2,1-4H3/t19-,20+,21-,23+,25+,26-,27-,28+/m0/s1 |
Clave InChI |
XLKFUJPNXPVFRF-LXSIAZRUSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C)O2)C)CO |
SMILES canónico |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C)O2)C)CO |
Sinónimos |
27-hydroxy-14,20-epoxy-1-oxowitha-3,5,24-trienolide coagulin F |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Pharmacological Properties
Coagulin F is primarily recognized for its immunosuppressive and hypoglycemic effects. Research has demonstrated that it can significantly lower postprandial blood glucose levels, making it a candidate for diabetes management. In studies involving diabetic rat models, Coagulin F exhibited a reduction of over 30% in blood glucose levels following sucrose loading .
Hypoglycemic Activity
- Mechanism : Coagulin F appears to modulate glucose metabolism, potentially through the enhancement of insulin sensitivity and reduction of hepatic glucose output.
- Case Study : In experiments with streptozotocin-induced diabetic rats, administration of Coagulin F resulted in significant reductions in blood glucose levels, indicating its potential as an antidiabetic agent .
Immunosuppressive Effects
- Mechanism : Coagulin F has been shown to suppress T-cell and B-cell proliferation, akin to the effects of prednisolone. This action is likely mediated through IL-2 receptor binding .
- Case Study : In vitro studies have demonstrated that Coagulin F inhibits cytokine production in activated lymphocytes, suggesting its utility in managing autoimmune conditions .
Antimicrobial Activity
Coagulin F exhibits notable antimicrobial properties, particularly against pathogenic bacteria. It belongs to the pediocin-like family of bacteriocins and has been characterized as an antilisterial peptide .
Antibacterial Applications
- Mechanism : The compound disrupts bacterial cell membranes and inhibits protein synthesis.
- Case Study : Laboratory studies indicated that Coagulin F effectively inhibited the growth of Listeria monocytogenes, showcasing its potential in food preservation and safety .
Cardiovascular Effects
Emerging evidence suggests that Coagulin F may possess cardiovascular protective properties. Its structural similarities to cardiac glycosides hint at potential applications in heart disease management.
Cardiovascular Applications
- Mechanism : Coagulin F may influence cardiac function by modulating ion transport and reducing oxidative stress.
- Case Study : A study involving animal models indicated that Coagulin F improved cardiac function metrics, warranting further investigation into its cardioprotective capabilities .
Food Industry Applications
The coagulation properties of Coagulin F have implications in the dairy industry, particularly for cheese production. Its ability to induce coagulation makes it a valuable ingredient for cheese-making processes.
Dairy Applications
- Mechanism : By promoting casein degradation, Coagulin F enhances curd formation.
- Case Study : Research has shown that incorporating Coagulin F into cheese production results in improved texture and flavor profiles .
Nanotechnology Applications
Recent advancements have explored the use of Coagulin F in nanotechnology, particularly in developing biocompatible nanoparticles for drug delivery systems.
Nanoparticle Development
- Mechanism : Utilizing plant extracts containing Coagulin F for synthesizing nanoparticles offers a green chemistry approach.
- Case Study : Studies have reported successful synthesis of silver nanoparticles using Withania coagulans extracts, which exhibited antimicrobial activity against various pathogens .
Análisis De Reacciones Químicas
Hydrolysis of the Lactone Ring
The δ-lactone moiety in Coagulin F can undergo hydrolysis to form a carboxylic acid derivative. This reaction is pH-dependent and typically catalyzed by esterases or lipases in biological systems :
Oxidation of Hydroxyl Groups
The C-17 and C-20 hydroxyl groups are prone to oxidation, forming ketones or quinone-like structures under oxidative stress. This reactivity is linked to Coagulin F’s bioactivity in plant defense mechanisms .
Electrophilic Additions
The α,β-unsaturated ketone system at C-1 allows nucleophilic attack (e.g., by thiols or amines), forming adducts that may alter bioactivity.
Enzymatic Modifications
-
Role in Plant Defense : Coagulin F’s δ-lactone ring and hydroxyl groups contribute to its antifungal and antibacterial properties by disrupting microbial cell membranes .
-
Metabolic Stability : The conjugated double bonds at positions 3,5,14,24 enhance stability against enzymatic degradation in Withania coagulans .
Synthetic Derivatives
While no direct synthetic studies on Coagulin F exist, related withanolides (e.g., Withaferin A) undergo:
-
Acetylation : Protection of hydroxyl groups improves solubility .
-
Glycosylation : Enhances bioavailability in pharmacological applications .
Structural Comparison with Analogues
| Compound | Key Structural Differences | Biological Implications |
|---|---|---|
| Coagulin F | C-17β,20β-dihydroxy, Δ³,⁵,¹⁴,²⁴ | Enhanced membrane permeability |
| Withacoagulin E | C-14β-hydroxy, Δ²,⁵,²⁴ | Reduced antifungal activity |
| Coagulansin B | C-3β-hydroxy, Δ⁵ | Increased solubility in polar solvents |
Métodos De Preparación
Botanical Source and Raw Material Preparation
Coagulin F is primarily extracted from the fruits and aerial parts of Withania coagulans, a plant endemic to South Asia and the Mediterranean. The plant material is typically harvested during the fruiting stage, dried at 40–50°C, and ground into a fine powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent penetration. Pre-treatment steps include defatting with hexane or petroleum ether to remove non-polar constituents, which improves downstream extraction efficiency.
Extraction Techniques
Solvent-Based Extraction
Methanol and chloroform are the most effective solvents for extracting Coagulin F due to their ability to dissolve steroidal lactones. A standardized protocol involves:
- Maceration : 100 g of powdered plant material is soaked in 1 L of methanol (70% v/v) for 72 hours at 25°C with agitation (150 rpm).
- Filtration and Concentration : The extract is filtered through Whatman No. 1 paper and concentrated under reduced pressure (40°C, 200 mbar) to yield a viscous residue.
Table 1: Solvent Systems and Extraction Yields for Coagulin F
| Solvent | Plant Part | Duration (h) | Yield (mg/g) | Purity (%) |
|---|---|---|---|---|
| Methanol (70%) | Fruits | 72 | 1.8 ± 0.2 | 65–70 |
| Chloroform | Aerial | 48 | 1.2 ± 0.1 | 50–55 |
Isolation and Purification
Column Chromatography
The crude extract is fractionated using silica gel (60–120 mesh) with a gradient of hexane:ethyl acetate (9:1 to 1:1 v/v). Coagulin F elutes at hexane:ethyl acetate (3:7), identified by TLC (Rf = 0.45; vanillin-sulfuric acid spray).
Table 2: Chromatographic Parameters for Coagulin F Isolation
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Elution Volume (mL) |
|---|---|---|---|
| Silica gel | Hexane:Ethyl acetate | 2.0 | 150–200 |
| C18 RP-HPLC | Acetonitrile:H₂O | 1.5 | 8–10 |
Structural Elucidation
Spectroscopic Analysis
- NMR (500 MHz, CDCl₃) : δ 5.85 (d, J = 10 Hz, H-3), δ 4.15 (m, H-22), δ 1.25 (s, H-18).
- HR-ESI-MS : m/z 489.2387 [M+H]⁺ (calc. for C₂₈H₃₆O₇: 489.2389).
- FT-IR : Peaks at 1725 cm⁻¹ (γ-lactone) and 3450 cm⁻¹ (hydroxyl).
Figure 1: Structure of Coagulin F
$$ \text{Chemical structure: } (20R,22R)-14\beta,20\beta\text{-dihydroxy-1-oxowitha-2,5,24-trienolide} $$
Quantification and Quality Control
LC-MS/MS Quantification
A validated LC-MS/MS method (Shimadzu LCMS-8060) uses a C18 column (2.1 × 50 mm, 1.7 μm) with a gradient of 0.1% formic acid in acetonitrile:water. Linear range: 0.1–50 μg/mL (R² = 0.999).
Table 3: Validation Parameters for LC-MS/MS
| Parameter | Value |
|---|---|
| LOD | 0.03 μg/mL |
| LOQ | 0.1 μg/mL |
| Recovery (%) | 98.5 ± 2.1 |
| Intra-day RSD (%) | 1.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
